![molecular formula C11H8F2Si B14744121 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole CAS No. 711-53-5](/img/structure/B14744121.png)
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole is a silicon-containing five-membered cyclic diene. This compound is part of the silole family, known for their unique photophysical properties, particularly aggregation-induced emission (AIE). Siloles are characterized by their ability to fluoresce strongly in the aggregated state, which is a significant departure from the typical aggregation-caused quenching observed in many other chromophores .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole typically involves the functionalization of organic molecules with fluorine substituents. One common method includes the use of radical-mediated ring-opening reactions. For instance, the photochemical iodine atom-transfer ring opening of 1,1-difluoro-2-(1-iodoalkyl)cyclopropanes can be initiated by hexabutylditin, yielding difluorohomoallyl iodides .
Industrial Production Methods
Industrial production methods for similar compounds often involve vapor-phase catalytic fluorination. For example, a mixture of trichloroethane and dichloroethylene can be fluorinated using a fixed-bed chrome-based catalyst under specific temperature and pressure conditions. This method is efficient and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield silole oxides, while reduction may produce silole hydrides.
Scientific Research Applications
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole exerts its effects is primarily through its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where the restriction of intramolecular motions in the aggregated state promotes radiative decay of the excited state . This property makes it highly effective in applications requiring strong fluorescence.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,4,5-Hexaphenylsilole: Known for its propeller-shaped structure and strong AIE properties.
1,1,3,4-Tetraphenylsilole: Exhibits a twisted and poorly conjugated conformation, leading to different photophysical behaviors.
Uniqueness
1,1-Difluoro-1,2-dihydronaphtho[1,8-bc]silole is unique due to its specific fluorine substituents, which enhance its electron acceptability and fast electron mobility. These properties make it particularly suitable for use in electroluminescence devices and other applications requiring efficient light emission .
Properties
CAS No. |
711-53-5 |
|---|---|
Molecular Formula |
C11H8F2Si |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2,2-difluoro-2-silatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene |
InChI |
InChI=1S/C11H8F2Si/c12-14(13)7-9-5-1-3-8-4-2-6-10(14)11(8)9/h1-6H,7H2 |
InChI Key |
DQQXIFPEWKSAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)[Si]1(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


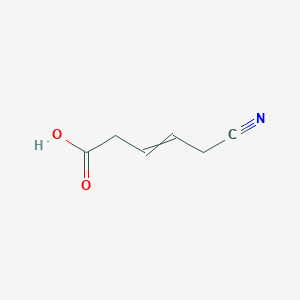
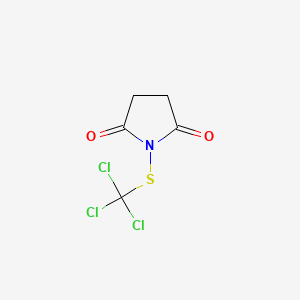
![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)


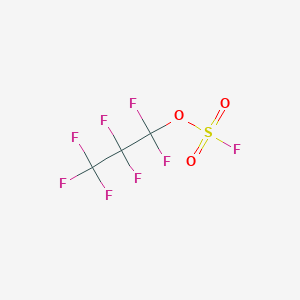
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
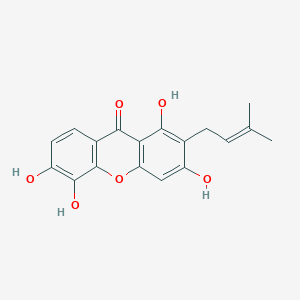
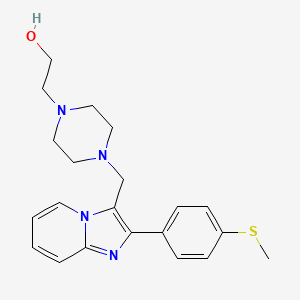
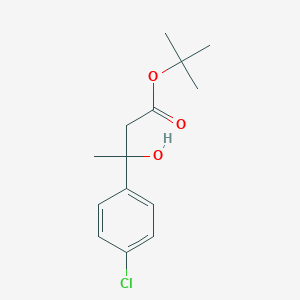
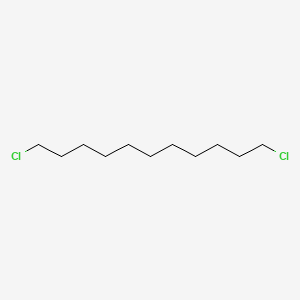
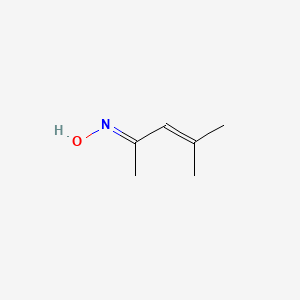
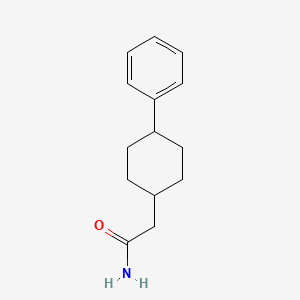
methyl benzoate](/img/structure/B14744126.png)
